molecular formula C11H20FNO3 B1403461 (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol CAS No. 1268512-47-5

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Cat. No.: B1403461
CAS No.: 1268512-47-5
M. Wt: 233.28 g/mol
InChI Key: SSJLYZCXMMQWCU-XHNCKOQMSA-N
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Description

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is a chiral compound with significant applications in various fields of chemistry and biology. The compound features a cyclohexane ring substituted with a fluorine atom, a Boc-protected amino group, and a hydroxyl group. The stereochemistry of the compound is defined by the (1S,3S,4R) configuration, which is crucial for its reactivity and interaction with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amino group.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced to remove the Boc-protecting group using acidic conditions (e.g., TFA - trifluoroacetic acid).

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMP, or other mild oxidizing agents.

    Reduction: TFA, HCl, or other acidic reagents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the deprotected amino alcohol.

    Substitution: Formation of substituted cyclohexane derivatives.

Scientific Research Applications

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its chiral nature.

    Medicine: Investigated for its potential as a precursor in the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of (1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the fluorine atom can enhance binding affinity and selectivity by influencing the electronic properties of the molecule.

Comparison with Similar Compounds

Similar Compounds

    (1S,3R,4R)-3-(Tert-butoxycarbonylamino)-4-hydroxycyclohexane-1-carboxylate: A similar compound with a carboxylate group instead of a fluorine atom.

    (1S,4R)-(-)-4-(Fmoc-amino)-2-cyclopentene-1-carboxylic acid: Another chiral compound with different ring structure and protecting group.

Uniqueness

(1S,3S,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in the design of molecules with specific biological activities and improved pharmacokinetic profiles.

Properties

IUPAC Name

tert-butyl N-[(1R,2S,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8-,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSJLYZCXMMQWCU-XHNCKOQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C[C@@H]1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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